Heptadecanedioic acid

Description

Properties

IUPAC Name |

heptadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-15H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNWZROVPSVEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074340 | |

| Record name | Heptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-90-0 | |

| Record name | Heptadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Heptadecanedioic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanedioic acid (C₁₇H₃₂O₄), a 17-carbon α,ω-dicarboxylic acid, is an emerging molecule of significant interest within the scientific community, particularly in the realms of polymer chemistry, advanced materials, and pharmacology. This guide provides a comprehensive technical overview of heptadecanedioic acid, detailing its chemical structure, physicochemical properties, synthesis methodologies, and current and potential applications. With a focus on scientific integrity and practical insights, this document serves as a foundational resource for researchers and developers seeking to explore the unique attributes of this long-chain dicarboxylic acid.

Introduction: The Significance of Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids (LCDAs) are a class of molecules characterized by a linear aliphatic chain terminated at both ends by carboxylic acid functional groups. This bifunctional nature makes them valuable building blocks for the synthesis of a diverse array of polymers, including polyamides and polyesters, as well as for applications in lubricants, plasticizers, and adhesives.[1] Heptadecanedioic acid, with its odd-numbered carbon chain, possesses distinct properties that differentiate it from its even-chained counterparts, influencing its crystalline structure, melting point, and solubility, thereby opening avenues for novel material and biomedical applications.

Chemical Structure and Formula

Heptadecanedioic acid is a saturated dicarboxylic acid. Its fundamental characteristics are summarized below:

-

Molecular Formula: C₁₇H₃₂O₄

-

IUPAC Name: Heptadecanedioic acid

-

CAS Number: 2424-90-0[]

-

Molecular Weight: 300.43 g/mol

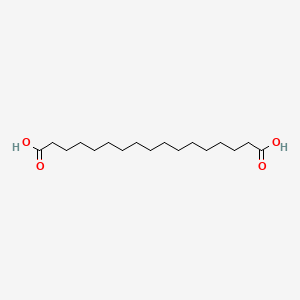

The structure consists of a 15-carbon methylene chain flanked by two carboxylic acid groups.

Chemical Structure of Heptadecanedioic Acid:

Physicochemical Properties

Understanding the physical and chemical properties of heptadecanedioic acid is crucial for its application and manipulation in a laboratory or industrial setting.

| Property | Value | Source |

| Melting Point | 121 °C | [] |

| Boiling Point | 469.2 °C at 760 mmHg | [] |

| Density | 1.006 g/cm³ | [] |

| InChI Key | QCNWZROVPSVEJA-UHFFFAOYSA-N | [] |

| SMILES | C(CCCCCCCC(=O)O)CCCCCCCC(=O)O |

The long aliphatic chain imparts a significant hydrophobic character to the molecule, while the two terminal carboxylic acid groups provide sites for hydrogen bonding and chemical reactivity.

Synthesis of Heptadecanedioic Acid

The synthesis of long-chain dicarboxylic acids like heptadecanedioic acid can be approached through both biotechnological and chemical methodologies.

Biotechnological Synthesis via ω-Oxidation

A sustainable and increasingly prevalent method for producing LCDAs is through the microbial ω-oxidation of fatty acids.[1] This pathway involves the enzymatic conversion of the terminal methyl group of a fatty acid into a carboxylic acid.

Workflow for Biotechnological Synthesis of Heptadecanedioic Acid:

Caption: Biosynthetic pathway of heptadecanedioic acid via ω-oxidation.

Experimental Protocol: Microbial Biotransformation

-

Strain Selection and Cultivation: Select a suitable microbial host (e.g., Candida tropicalis or a genetically engineered E. coli) capable of ω-oxidation.[3] Cultivate the strain in an appropriate growth medium.

-

Substrate Feeding: Introduce the fatty acid precursor, such as oleic acid, into the culture.

-

Biotransformation: Maintain optimal fermentation conditions (temperature, pH, aeration) to facilitate the enzymatic conversion to heptadecanedioic acid.

-

Extraction and Purification: After the desired incubation period, separate the biomass from the culture broth. Acidify the supernatant to precipitate the dicarboxylic acid, which can then be extracted with an organic solvent and purified by recrystallization.

Chemical Synthesis

While biotechnological routes are gaining traction, chemical synthesis methods remain relevant. A general approach for dicarboxylic acids can be adapted for heptadecanedioic acid, potentially starting from a suitable long-chain diol or halo-acid. For instance, a method for pentadecanoic acid synthesis involves the conversion of a pentadecanedioate monoester, which could be conceptually adapted for a C17 chain.[4]

Applications in Drug Development and Beyond

The unique bifunctional nature of heptadecanedioic acid makes it a promising candidate for various applications, particularly in the pharmaceutical and materials science sectors.

PROTAC Linkers

Heptadecanedioic acid can be utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in a PROTAC's efficacy by dictating the spatial orientation of the two ligands. The long, flexible aliphatic chain of heptadecanedioic acid can provide the necessary length and conformational freedom for the formation of a productive ternary complex.

Logical Relationship of a PROTAC:

Sources

- 1. longdom.org [longdom.org]

- 3. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

Natural sources of long-chain dicarboxylic acids

An In-Depth Technical Guide to the Natural Sources of Long-Chain Dicarboxylic Acids

Authored by: A Senior Application Scientist

Foreword

Long-chain dicarboxylic acids (LCDAs) represent a class of versatile linear, bifunctional molecules that are pivotal as platform chemicals and monomers. Their applications span the synthesis of high-performance polymers such as polyamides and polyesters, advanced lubricants, adhesives, corrosion inhibitors, and active pharmaceutical ingredients.[1][2][3][4] Historically, the production of LCDAs has been dominated by petrochemical processes, which are often energy-intensive and environmentally taxing.[5][6] The growing imperative for sustainable and green chemistry has catalyzed a profound shift towards bio-based production routes.[2][6] This guide provides an in-depth exploration of the natural origins of LCDAs, the core biosynthetic pathways governing their formation, and the technical methodologies for their production, extraction, and characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Principal Natural Sources of Long-Chain Dicarboxylic Acids

Nature has evolved elegant pathways for the synthesis of LCDAs, primarily found within microbial and plant kingdoms. While these compounds are also metabolites in animal physiology, their role is metabolic rather than for storage or structural purposes, making them less viable as a direct source.

Microbial Fermentation: The Workhorse of Bio-Production

The most robust and commercially viable natural sources of LCDAs are microorganisms, particularly oleaginous yeasts.[3][7] These microbes can convert renewable feedstocks, such as fatty acids from plant oils or n-alkanes, into LCDAs with high efficiency.

-

Yeast-based Systems: Species from the genus Candida, such as Candida tropicalis and Candida viswanathii, are renowned natural producers of LCDAs.[2][8][9] They utilize the ω-oxidation pathway to convert long-chain fatty acids (e.g., oleic acid from rapeseed oil) or alkanes into their corresponding α,ω-dicarboxylic acids.[2][8] Through process optimization and metabolic engineering, production titers have reached industrially relevant levels, with some engineered C. tropicalis strains producing up to 210 g/L of C14 DCA.[2]

-

Engineered Bacterial Systems: While not natural producers in the same vein as Candida, industrial biotechnology mainstays like Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce LCDAs.[2][10][11] This is achieved by heterologously expressing the genes encoding the ω-oxidation pathway, creating synthetic biocatalytic systems that can convert fatty acids or even sugars into the desired products.[10][11]

Plant-Derived Polyesters: A Reservoir of LCDAs

Plants synthesize complex extracellular lipid polyesters, cutin and suberin, which serve as protective barriers.[12][13] These polymers are rich in ω-hydroxy acids and α,ω-dicarboxylic acids, making them a significant natural reservoir.

-

Cutin: Found in the cuticle covering the aerial parts of plants, cutin is primarily composed of C16 and C18 fatty acid derivatives.[14] In some species, like Arabidopsis thaliana, cutin contains a high proportion of α,ω-dicarboxylic acids.[14]

-

Suberin: Located in root tissues, the periderm, and seed coats, suberin is chemically distinct from cutin and is characterized by a higher content of very-long-chain (C20-C24) aliphatic monomers, including α,ω-dicarboxylic acids.[12][13][14] The suberin of Arabidopsis roots and seed coats, for instance, contains C22 and C24 ω-hydroxyacids and their corresponding dicarboxylic acids.[12]

While direct extraction from plants is less common for bulk production, understanding these plant pathways offers valuable genetic targets for potential engineering in crop plants or microbial hosts.

The Core Biosynthetic Engine: The ω-Oxidation Pathway

The biosynthesis of LCDAs from fatty acids or n-alkanes in virtually all natural sources is governed by the ω-oxidation pathway.[1][8] This pathway functionalizes the terminal methyl group (the ω-carbon) of an aliphatic chain, converting it into a carboxylic acid group through a three-step enzymatic cascade.[1][15]

-

ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl group to form a ω-hydroxy fatty acid. This is the rate-limiting step and is catalyzed by a cytochrome P450 monooxygenase (CYP) enzyme system, which requires an NADPH-cytochrome P450 reductase (CPR) partner to shuttle electrons.[1][5][11]

-

Alcohol Oxidation: The newly formed primary alcohol is then oxidized to an aldehyde (a ω-oxo fatty acid). This reaction is carried out by either a fatty alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[1][16]

-

Aldehyde Oxidation: In the final step, the aldehyde is oxidized to a carboxylic acid, yielding the α,ω-dicarboxylic acid. This is catalyzed by a fatty aldehyde dehydrogenase (ALDH).[1][16]

The overall pathway is a self-validating system; the sequential modification of the ω-terminus ensures that each enzymatic step creates the necessary substrate for the next, driving the reaction forward to the final dicarboxylic acid product.

Caption: The ω-oxidation pathway for LCDA biosynthesis.

Metabolic Engineering for Enhanced Production

To transform natural producers into efficient biocatalysts for industrial applications, researchers employ metabolic engineering strategies. The primary goals are to maximize the metabolic flux towards LCDAs and prevent their subsequent degradation.[1][3]

-

Pathway Upregulation: Overexpression of the rate-limiting cytochrome P450 monooxygenase and its reductase partner is a common and effective strategy to boost the overall pathway throughput.[2]

-

Blocking Competing Pathways (β-Oxidation): In most organisms, fatty acids and dicarboxylic acids are degraded for energy via the β-oxidation pathway.[5][8] Deleting key genes in this pathway, such as acyl-CoA oxidase (POX1), prevents the breakdown of the desired product, leading to its accumulation and significantly increasing the final yield.[5][11]

These targeted genetic modifications are essential for creating microbial cell factories capable of producing LCDAs at high titers.[8]

Table 1: Representative LCDA Titers from Engineered Microorganisms

| Microorganism | Substrate | LCDA Product | Titer (g/L) | Reference |

| Candida tropicalis (Engineered) | C14 Fatty Acid | C14 DCA | 210 | [2] |

| Candida tropicalis (Engineered) | C12 Alkane | C12 DCA | 140 | [2] |

| Candida tropicalis (Engineered) | Oleic Acid (C18:1) | C18:1 DCA | 100 | [2] |

| Escherichia coli (Engineered) | C14 Fatty Acid | C14 DCA | 0.41 | [10] |

| Saccharomyces cerevisiae (Engineered) | Glycerol | C6-C10 DCAs | 0.254 (C8) | [2] |

Methodologies: From Fermentation Broth to Purified Product

A robust and efficient downstream process for extraction, purification, and analysis is critical for obtaining high-purity LCDAs suitable for drug development and polymerization.

General Workflow for LCDA Extraction and Purification

The process typically begins after fermentation and involves separating the LCDAs from the aqueous culture medium, residual substrates, and cellular biomass.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenious yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. market.us [market.us]

- 5. Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mid-Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Heptadecanedioic Acid (CAS 2424-90-0): A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of a Versatile Dicarboxylic Acid

Heptadecanedioic acid, also known by its CAS number 2424-90-0, is a long-chain dicarboxylic acid that is gaining attention in various scientific fields. This guide provides a detailed overview of its chemical and physical properties, synthesis, analytical methodologies, and its emerging applications, particularly in the realm of drug development and biomedical research.

Core Molecular and Physicochemical Profile

Heptadecanedioic acid is a saturated fatty acid with a 17-carbon backbone terminated by two carboxylic acid groups. This unique structure imparts specific chemical characteristics that are foundational to its utility.

Chemical Identity

-

IUPAC Name: Heptadecanedioic acid

-

Synonyms: Pentadecanedicarboxylic acid, 1,17-Heptadecanedioic acid, ω-Carboxypalmitic acid

-

Molecular Formula: C₁₇H₃₂O₄

-

Molecular Weight: 300.44 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of heptadecanedioic acid is presented in the table below. These properties are crucial for designing experimental protocols, including solvent selection and purification strategies.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 112-116 °C | |

| Boiling Point | 227 °C at 100 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| Storage Temperature | Room temperature, sealed in a dry environment |

These properties highlight that heptadecanedioic acid is a stable, solid compound under standard laboratory conditions. Its solubility profile necessitates the use of organic

Biological role of odd-chain dicarboxylic acids

An In-Depth Technical Guide to the Biological Role of Odd-Chain Dicarboxylic Acids

Abstract

Odd-chain dicarboxylic acids (OCDAs), once viewed as minor metabolic curiosities, are emerging as significant players in cellular physiology and pathophysiology. These molecules, characterized by a straight aliphatic chain with a carboxyl group at each end and an odd number of carbon atoms, are situated at a critical intersection of fatty acid metabolism, energy production, and biosynthetic pathways. Generated primarily from the ω-oxidation of odd-chain fatty acids, their catabolism via peroxisomal β-oxidation yields not only acetyl-CoA but also propionyl-CoA, which is subsequently converted to the anaplerotic Tricarboxylic Acid (TCA) cycle intermediate, succinyl-CoA. This unique metabolic fate endows them with the ability to replenish the central energy-producing cycle, a property of significant therapeutic interest. Beyond their role as an alternative fuel source, specific OCDAs like azelaic acid (C9) function as potent bioactive molecules with anti-inflammatory and antimicrobial properties, while pimelic acid (C7) is a crucial precursor for biotin synthesis in many microorganisms. Their accumulation serves as a diagnostic marker for certain inborn errors of metabolism, and experimental administration of OCDAs can effectively model complex metabolic diseases. This guide provides a comprehensive technical overview of the synthesis, catabolism, and multifaceted biological roles of OCDAs, offering insights for researchers, scientists, and drug development professionals exploring their potential in diagnostics and therapeutics.

Part 1: The Metabolic Journey of OCDAs: Synthesis and Catabolism

The presence and concentration of odd-chain dicarboxylic acids in biological systems are governed by a balance between their formation, primarily in the endoplasmic reticulum, and their breakdown, which occurs predominantly within peroxisomes.

Anabolic Pathways: The Origins of OCDAs

OCDAs are not typically obtained in significant amounts from the diet but arise from endogenous metabolic processes.

-

ω-Oxidation of Odd-Chain Fatty Acids: The principal route for OCDA formation is the ω-oxidation pathway, which becomes particularly active when mitochondrial β-oxidation is saturated or impaired.[1] This process occurs in the endoplasmic reticulum of the liver and kidneys.[2][3] It begins with the hydroxylation of the terminal methyl (ω) carbon of an odd-chain fatty acid by a cytochrome P450 enzyme.[2] Subsequent oxidation of the hydroxyl group to a carboxyl group by alcohol and aldehyde dehydrogenases yields a dicarboxylic acid.[2] For example, pentadecanoic acid (C15:0) can be converted to pentadecanedioic acid (DC15).

-

Lipid Peroxidation: OCDAs can also be generated as byproducts of the peroxidation of polyunsaturated fatty acids, reflecting a state of oxidative stress.[1]

-

Gut Microbiota: The gut microbiome contributes to the host's pool of odd-chain fatty acids, which can then serve as precursors for OCDA synthesis.[4] Furthermore, some bacteria can synthesize OCDAs directly through unique pathways combining elements of biotin and fatty acid synthesis.[5][6]

Catabolic Pathways: Peroxisomal β-Oxidation

Once formed, OCDAs are chain-shortened almost exclusively via the β-oxidation pathway located within peroxisomes.[1][7] While mitochondria can contribute to a minor extent, peroxisomes are the primary site for DCA degradation.[2][7][8]

The process involves a series of enzymatic reactions that sequentially remove two-carbon units (acetyl-CoA) from the carboxyl end.

-

Activation: The OCDA is first activated to its dicarboxylyl-CoA ester by an acyl-CoA synthetase.[9]

-

Oxidation: An acyl-CoA oxidase (ACOX) introduces a double bond, producing hydrogen peroxide (H₂O₂) in the process.[1][9]

-

Hydration and Dehydrogenation: A bifunctional protein (L-bifunctional protein for DCAs) hydrates the double bond and then oxidizes the resulting hydroxyl group.[7][9]

-

Thiolysis: A thiolase enzyme cleaves the bond, releasing a molecule of acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.[9]

This cycle repeats until the final round of oxidation of a five-carbon dicarboxylyl-CoA (glutaryl-CoA), which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[10] Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle.[10][11]

Caption: Metabolic fate of odd-chain dicarboxylic acids.

Part 2: Core Biological Functions and Signaling Roles

OCDAs are not merely metabolic end-products; they serve as critical precursors for essential cofactors and as bioactive signaling molecules, particularly in response to cellular stress.

Anaplerotic Roles: Fueling the TCA Cycle

Caption: OCDA catabolism replenishes TCA cycle intermediates.

Precursor Roles: Pimelic Acid (C7) in Biotin Synthesis

Pimelic acid (heptanedioic acid) is a C7 OCDA that serves as the foundational precursor for the synthesis of biotin (Vitamin B7) in many bacteria, including species within the human gut microbiome.[16][17][18] Biotin is an essential cofactor for carboxylase enzymes, which are critical for fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[19] Bacteria like Bacillus subtilis utilize free pimelic acid, activating it to pimeloyl-CoA, which then enters the multi-step enzymatic pathway to produce biotin.[19] This highlights a key host-microbiome interaction where microbial metabolism can provide essential micronutrients derived from substrates like OCDAs. Elevated urinary pimelic acid can be a clinical indicator of biotin deficiency or disorders in its metabolism.[16]

Bioactive Signaling: The Multifaceted Role of Azelaic Acid (C9)

Azelaic acid (nonanedioic acid), a nine-carbon OCDA, is a well-characterized bioactive molecule with significant therapeutic applications, particularly in dermatology.[20] It is naturally produced by the yeast Malassezia furfur, a common resident of human skin.[21] Its biological activities are diverse:

-

Anti-inflammatory and Antioxidant: Azelaic acid can scavenge free radicals and reduce the production of reactive oxygen species (ROS) by neutrophils, thereby mitigating inflammation.[21][22]

-

Antibacterial: It exhibits bacteriostatic and bactericidal activity against various cutaneous microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis, by disrupting cellular metabolism and intracellular pH.[20][21][23]

-

Anti-keratinizing: It normalizes the growth and differentiation of keratinocytes, preventing the formation of comedones in acne.[20][22]

-

Inhibition of Melanogenesis: Azelaic acid is a reversible inhibitor of tyrosinase, the key enzyme in melanin production, making it effective in treating hyperpigmentation disorders.[22][23]

Part 3: OCDAs in Pathophysiology and as Therapeutic Targets

The metabolic pathways of OCDAs are closely linked to several human diseases, making them valuable as biomarkers and potential therapeutic agents.

Biomarkers of Metabolic Dysfunction

Elevated levels of dicarboxylic acids in the urine (dicarboxylic aciduria) are a hallmark of disorders affecting mitochondrial fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[24] When the primary mitochondrial pathway is blocked, fatty acids are shunted to the ω-oxidation pathway, leading to an overproduction of dicarboxylic acids.[1][24] Suberic acid (C8) and adipic acid (C6), though even-chained, are classic markers, but odd-chain species can also be elevated depending on the substrate overload.

Modeling Inherited Metabolic Diseases: Glutaric Aciduria Type 1 (GA1)

A compelling example of the utility of OCDAs in disease modeling is the use of undecanedioic acid (DC11) to mimic the biochemical phenotype of Glutaric Aciduria Type 1 (GA1).[25] GA1 is a neurometabolic disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[25][26] Researchers have demonstrated that feeding DC11 to wild-type mice leads to the accumulation of glutaric acid (DC5) and its metabolites, mirroring the human disease state.[25][26]

Causality of the Experimental Model: The logic behind this model is that the peroxisomal β-oxidation of DC11 inevitably produces glutaryl-CoA (DC5-CoA) as a metabolic intermediate.[25][27] This peroxisomally-generated glutaryl-CoA overwhelms the mitochondrial capacity for its degradation, effectively recreating the metabolic bottleneck seen in GA1 patients and providing a powerful tool for studying disease pathogenesis and testing therapeutic interventions.[25][28]

| OC-DCA | Associated Condition/Role | Key Mechanism | Reference(s) |

| Pimelic Acid (C7) | Biotin Synthesis / Deficiency Marker | Precursor for microbial biotin synthesis pathway. | [17][18] |

| Azelaic Acid (C9) | Acne, Rosacea, Hyperpigmentation | Anti-inflammatory, antibacterial, anti-keratinizing, tyrosinase inhibitor. | [20][22][29] |

| Undecanedioic Acid (C11) | Glutaric Aciduria Type 1 (GA1) Model | Peroxisomal catabolism produces glutaryl-CoA (DC5), the substrate that accumulates in GA1. | [25] |

Therapeutic Potential and Drug Development

The unique metabolic properties of OCDAs make them attractive therapeutic candidates.

-

Anaplerotic Therapy: Because they can replenish the TCA cycle, OCDAs and their precursors are being investigated as treatments for mitochondrial FAO disorders and other energy deficiency syndromes.[2][8]

-

Obesity and Metabolic Syndrome: Studies using even-chain dicarboxylic acids have shown that they can increase metabolic rate, reduce body fat, and improve glucose tolerance in mice, as they serve as an alternative energy source that is readily oxidized rather than stored.[3] This suggests a potential therapeutic avenue for OCDAs in combating obesity and related metabolic diseases.

-

Dermatological Formulations: Azelaic acid is already an FDA-approved topical treatment for acne and rosacea, demonstrating a successful translation of basic OC-DCA biology into clinical practice.[20]

Part 4: Methodologies for the Study of Odd-Chain Dicarboxylic Acids

Accurate quantification and functional analysis of OCDAs are essential for both research and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their analysis.

Protocol: GC-MS Quantification of OCDAs in Plasma/Urine

This protocol describes a self-validating system for the reliable measurement of OCDAs. The inclusion of a stable isotope-labeled internal standard is critical for trustworthy quantification, as it co-purifies with the analyte and corrects for variations in extraction efficiency and instrument response.

1. Sample Preparation & Internal Standard Spiking:

- To 100 µL of plasma or urine, add an internal standard solution (e.g., deuterated pimelic acid, d4-pimelic acid) at a known concentration. The choice of internal standard should ideally be a stable isotope-labeled version of the analyte of interest.

- Acidify the sample with 10 µL of 6M HCl to ensure all carboxyl groups are protonated.

2. Liquid-Liquid Extraction:

- Add 500 µL of a non-polar organic solvent (e.g., ethyl acetate).

- Vortex vigorously for 2 minutes to facilitate the transfer of the protonated, less polar OCDAs into the organic phase.

- Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

- Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the aqueous layer to maximize recovery.

3. Derivatization (Causality: To Increase Volatility for GC):

- Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas. Dicarboxylic acids are not volatile enough for GC analysis in their free form. Derivatization converts the polar carboxyl groups into non-polar, volatile esters.

- Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).

- Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.

4. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into the GC-MS system.

- Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5ms) to separate the analytes based on their boiling points and interaction with the column's stationary phase. A typical temperature program starts at 100°C and ramps to 300°C.

- Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for the TMS-derivatized analyte and the internal standard.

- Quantification: The concentration of the endogenous OCDA is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the OCDA.

Caption: GC-MS workflow for quantifying odd-chain dicarboxylic acids.

Part 5: Conclusion and Future Directions

Odd-chain dicarboxylic acids represent a fascinating and functionally diverse class of molecules. Their metabolic linkage to both fatty acid oxidation and the TCA cycle places them at the heart of cellular energy management. The anaplerotic nature of their catabolism offers significant therapeutic potential for a range of metabolic diseases, while the specific bioactivities of molecules like azelaic acid have already yielded clinical success.

Future research should focus on several key areas:

-

Receptor Identification: Do specific OCDAs act on cell surface or nuclear receptors to exert their signaling effects?

-

Tissue-Specific Metabolism: How does the metabolism and function of OCDAs differ between tissues like the brain, heart, and muscle, particularly under metabolic stress?

-

Microbiome Engineering: Can the gut microbiome be modulated to enhance the production of beneficial OCDAs or their precursors?

-

Novel Therapeutics: Can synthetic OC-DCA analogues with improved pharmacokinetic properties be developed as next-generation anaplerotic or anti-inflammatory drugs?

A deeper understanding of these unique metabolites will undoubtedly unlock new avenues for diagnosing, modeling, and treating complex human diseases.

References

-

Wanders, R. J. A., Komen, J., & Ferdinandusse, S. (2011). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. PubMed. [Link]

-

Schulte, B. C., Wu, W., & Rosen, T. (2015). Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application. Journal of Drugs in Dermatology. [Link]

-

Schulte, B. C., Wu, W., & Rosen, T. (2015). Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application. Journal of Drugs in Dermatology, 14(9), 964-968. [Link]

-

Wikipedia. (n.d.). Azelaic acid. Wikipedia. [Link]

-

Searle, T., Ali, F. R., & Al-Niaimi, F. (2020). Azelaic Acid: Mechanisms of Action and Clinical Applications. Journal of Clinical and Aesthetic Dermatology. [Link]

-

DermNet. (n.d.). Azelaic acid. DermNet NZ. [Link]

-

Ferdinandusse, S., & Houten, S. M. (2017). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Houten, S. M., & Wanders, R. J. (2010). Metabolic aspects of peroxisomal beta-oxidation. PubMed. [Link]

-

HealthMatters.io. (n.d.). Pimelic Acid - NutriStat Basic Profile - Lab Results explained. HealthMatters.io. [Link]

-

Manandhar, M., & Cronan, J. E. (2017). Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. ResearchGate. [Link]

-

Islinger, M., & Schrader, M. (2019). Peroxisomal β-oxidation pathways, including different enzymes and transporters. ResearchGate. [Link]

-

Goetzman, E. S. (2020). Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids. PMC - NIH. [Link]

-

Manandhar, M., & Cronan, J. E. (2017). Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. PMC - NIH. [Link]

-

Ferreira, C. R., et al. (2021). Odd-chain dicarboxylic acid feeding recapitulates the biochemical phenotype of glutaric aciduria type 1 in mice. PMC - NIH. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Pimelic acid (HMDB0000857). HMDB. [Link]

-

Quiros, J. A., & Mahapatra, S. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf. [Link]

-

Pironi, L., et al. (1998). Dicarboxylic acids, an alternate fuel substrate in parenteral nutrition: an update. PubMed. [Link]

-

PubChem. (n.d.). Pimelic Acid. National Center for Biotechnology Information. [Link]

-

HealthMatters.io. (n.d.). Suberic Acid - NutriStat Basic Profile - Lab Results explained. HealthMatters.io. [Link]

-

Kakimoto, S., et al. (2017). Production of odd-carbon dicarboxylic acids in Escherichia coli using an engineered biotin-fatty acid biosynthetic pathway. OSTI.GOV. [Link]

-

LibreTexts Biology. (2021). 17.2: Oxidation of Fatty Acids. Biology LibreTexts. [Link]

-

Ferreira, C. R., et al. (2021). Odd-chain dicarboxylic acid feeding recapitulates the biochemical phenotype of glutaric aciduria type-1 in mice. ResearchGate. [Link]

-

Goetzman, E. S., et al. (2020). Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity. Journal of Clinical Investigation. [Link]

-

Kim, M., et al. (2019). Dietary Suberic Acid Protects Against UVB-Induced Skin Photoaging in Hairless Mice. Nutrients. [Link]

-

Martinez-Reyes, I., & Chandel, N. S. (2020). Regulation and function of the mammalian tricarboxylic acid cycle. PMC - PubMed Central. [Link]

-

Unknown. (n.d.). Tricarboxylic acid cycle. TCA Cycle Document. [Link]

-

Ferdinandusse, S., & Houten, S. M. (2017). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. ResearchGate. [Link]

-

Jenkins, B., et al. (2019). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Wikipedia. [Link]

-

The Editors of Encyclopaedia Britannica. (2023). tricarboxylic acid cycle. Britannica. [Link]

-

Palvi Chemicals. (2024). A Few Facts To Know About Suberic Acid. Palvi Chemicals Blog. [Link]

-

Fvs. (n.d.). Odd Chain Fatty Acid Oxidation. Fvs.io. [Link]

-

Narayana Medical College Nellore. (n.d.). Oxidation of odd chain saturated and unsaturated fatty acids. Presentation. [Link]

-

Cyberlipid. (n.d.). Dicarboxylic acids. Cyberlipid. [Link]

-

Kakimoto, S., et al. (2017). Production of Odd-Carbon Dicarboxylic Acids in Escherichia coli Using an Engineered Biotin-Fatty Acid Biosynthetic Pathway. ResearchGate. [Link]

-

i4kids. (2020). Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. Institute for Infection, Inflammation, and Immunity in Children. [Link]

-

Ampong, I., et al. (2022). Odd chain fatty acid metabolism in mice after a high fat diet. PMC - NIH. [Link]

-

Leach, B. (2023). TriCarboxylicAcid (TCA) cycle (aka Citric Acid Cycle, Krebs cycle) as a central metabolic hub. YouTube. [Link]

-

Clinical Learning. (2021). 12. Oxidation of Odd-Chain & Very Long-Chain Fatty Acids | Biochemistry & Metabolism | USMLE Step 1. YouTube. [Link]

-

ResearchGate. (n.d.). Pathway of the formation of dicarboxylic acids (DCAs) from... ResearchGate. [Link]

Sources

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]

- 9. researchgate.net [researchgate.net]

- 10. fvs.com.py [fvs.com.py]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. ttuhsc.edu [ttuhsc.edu]

- 13. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]

- 14. youtube.com [youtube.com]

- 15. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pimelic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 17. researchgate.net [researchgate.net]

- 18. Human Metabolome Database: Showing metabocard for Pimelic acid (HMDB0000857) [hmdb.ca]

- 19. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azelaic acid - Wikipedia [en.wikipedia.org]

- 21. dermnetnz.org [dermnetnz.org]

- 22. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 24. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Odd-chain dicarboxylic acid feeding recapitulates the biochemical phenotype of glutaric aciduria type 1 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptadecanoic Acid (C₁₇H₃₄O₂): A Technical Guide on its Anaplerotic Role and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has transitioned from its historical use as a simple internal standard to a molecule of significant interest in metabolic research and drug development.[1][2] Its unique metabolism, culminating in the production of propionyl-CoA, offers a direct anaplerotic pathway to replenish tricarboxylic acid (TCA) cycle intermediates.[3][4] This property underpins its therapeutic potential in addressing energy deficits characteristic of various metabolic disorders. Epidemiological studies consistently demonstrate an inverse association between circulating C17:0 levels and the risk of cardiometabolic diseases, including type 2 diabetes.[4][5] This guide provides a comprehensive overview of the physicochemical properties, metabolic fate, analytical methodologies, and therapeutic applications of heptadecanoic acid, serving as a foundational resource for professionals in the field.

Note on Nomenclature: This guide focuses on heptadecanoic acid (a monocarboxylic acid, C₁₇H₃₄O₂), also known as margaric acid. This is distinct from heptadecanedioic acid (a dicarboxylic acid, C₁₇H₃₂O₄). The focus is driven by the extensive body of research and significant biological role of the monocarboxylic form in the context of metabolism and drug development.

Physicochemical Profile

Heptadecanoic acid is a long-chain saturated fatty acid characterized by a 17-carbon backbone.[6][7] Its physical and chemical properties are critical for its handling, formulation, and biological activity. As a saturated fatty acid, it is a white, crystalline solid at room temperature.[8][9] It is practically insoluble in water but soluble in organic solvents such as ether and chloroform.[8][10]

Table 1: Physicochemical Properties of Heptadecanoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄O₂ | [6][9][11] |

| Molecular Weight | 270.45 g/mol | [6][11] |

| IUPAC Name | Heptadecanoic acid | [6][11] |

| Common Names | Margaric acid, n-Heptadecoic acid | [6][9][11] |

| CAS Number | 506-12-7 | [9] |

| Appearance | White crystalline solid/powder | [8][9] |

| Melting Point | 59-61.3 °C | [6][9] |

| Boiling Point | 227 °C (at 100 mmHg) | [9] |

| Water Solubility | Very low (practically insoluble) | [10] |

Biological Significance and Metabolic Pathway

The primary biological importance of heptadecanoic acid lies in its nature as an odd-chain fatty acid (OCFA). While most dietary fatty acids have an even number of carbons, OCFAs are found in trace amounts in dairy products and ruminant fats.[7][10] They can also be endogenously synthesized.[4]

The Anaplerotic Pathway

Unlike even-chain fatty acids which are metabolized exclusively to acetyl-CoA, the β-oxidation of heptadecanoic acid yields multiple molecules of acetyl-CoA plus a final three-carbon unit, propionyl-CoA .[3][4] This is the cornerstone of its therapeutic relevance.

-

Acetyl-CoA enters the TCA cycle to generate ATP, providing cellular energy.[12]

-

Propionyl-CoA is converted via a vitamin B12-dependent pathway to succinyl-CoA.[4]

-

Succinyl-CoA is a direct intermediate of the TCA cycle. Its introduction replenishes the pool of cycle intermediates, a process known as anaplerosis (from the Greek for "to fill up").[12][13]

This dual function—providing fuel (acetyl-CoA) and replenishing the machinery (succinyl-CoA)—is critical in diseases where TCA cycle function is impaired, such as long-chain fatty acid oxidation disorders (LC-FAODs).[12][13]

Sources

- 1. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]

- 8. atamankimya.com [atamankimya.com]

- 9. Margaric acid - Wikipedia [en.wikipedia.org]

- 10. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 11. Heptadecanoic acid [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Long-Chain Dicarboxylic Acids

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (LCDAs) represent a class of molecules with significant industrial and therapeutic potential.[1][2][3][4] From their role as building blocks for novel polymers to their emerging applications in pharmaceuticals, the discovery of new LCDAs with unique properties is an area of active research.[1][2][3][4][5][6] This guide provides a comprehensive overview of the core strategies for discovering novel LCDAs, with a focus on biosynthetic and chemical synthesis approaches. We delve into the technical details of experimental design, from the selection of microbial chassis to the intricacies of analytical characterization. This document is intended to serve as a practical resource for researchers aiming to explore and exploit the chemical diversity of LCDAs.

Introduction to Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids are aliphatic chains with a carboxyl group at each end. Their bifunctional nature makes them valuable precursors for the synthesis of a wide range of products, including polyamides, polyesters, lubricants, and fragrances.[1][2] In the pharmaceutical realm, certain dicarboxylic acids have shown promise in the treatment of metabolic disorders and skin conditions.[6][7] The carbon chain length of LCDAs can vary, and this variation significantly influences their physicochemical properties and potential applications.[5]

The discovery of novel LCDAs is driven by the need for new molecules with enhanced or specialized functionalities. This includes identifying LCDAs with improved thermal stability for polymer applications or specific biological activities for drug development.

Strategies for the Discovery of Novel LCDAs

The quest for novel LCDAs can be broadly categorized into two main approaches: biosynthesis and chemical synthesis.

Biosynthetic Approaches: Harnessing Microbial Metabolism

Microorganisms, particularly yeasts and bacteria, offer a powerful platform for the production of LCDAs from renewable feedstocks.[1][5] The primary metabolic pathway leveraged for this purpose is the ω-oxidation of fatty acids.[1][8]

2.1.1. The ω-Oxidation Pathway: A Natural Route to LCDAs

The ω-oxidation pathway is a three-step enzymatic cascade that converts the terminal methyl group of a fatty acid into a carboxylic acid.[1][8]

-

Step 1: ω-Hydroxylation: This initial and often rate-limiting step is catalyzed by a cytochrome P450 monooxygenase (CYP) enzyme system.[1] This complex introduces a hydroxyl group at the ω-carbon of the fatty acid.[1][8]

-

Step 2: Alcohol Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[1]

-

Step 3: Aldehyde Oxidation: Finally, an aldehyde dehydrogenase (ALDH) converts the aldehyde to a carboxylic acid, yielding the dicarboxylic acid.[1]

Diagram: The ω-Oxidation Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mid-Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 8. byjus.com [byjus.com]

The ω-Oxidation Pathway: A Technical Guide to the Alternative Route of Fatty Acid Metabolism and Dicarboxylic Acid Formation

Abstract

This technical guide provides an in-depth exploration of the ω-oxidation pathway, an alternative route for fatty acid metabolism that culminates in the production of dicarboxylic acids. While typically a minor pathway compared to β-oxidation, ω-oxidation assumes significant importance in physiological and pathological states where mitochondrial fatty acid oxidation is impaired. This document will elucidate the core biochemical steps, key enzymatic players with a focus on the Cytochrome P450 family, and the subcellular localization of this pathway. Furthermore, we will delve into the clinical significance of ω-oxidation, particularly its role in the diagnostic profile of inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, characterized by dicarboxylic aciduria. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pathway's mechanism, its physiological and pathological relevance, and detailed experimental protocols for its investigation.

Introduction: Beyond β-Oxidation

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. The principal pathway for this process is β-oxidation, occurring within the mitochondria and peroxisomes, which systematically shortens fatty acyl chains to produce acetyl-CoA.[1] However, the cell possesses alternative mechanisms for fatty acid metabolism, among which ω-oxidation is of considerable interest.[2] ω-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid, the carbon atom most distant from the carboxyl group.[3] This process, primarily occurring in the smooth endoplasmic reticulum of liver and kidney cells, converts a monocarboxylic fatty acid into a dicarboxylic acid.[2]

While considered a minor catabolic route for medium-chain fatty acids (10-12 carbons) under normal physiological conditions, the ω-oxidation pathway becomes significantly upregulated when β-oxidation is defective.[2][3] This upregulation serves as a compensatory mechanism, converting fatty acids into more water-soluble dicarboxylic acids that can be excreted in the urine or undergo further metabolism.[4] The accumulation and subsequent urinary excretion of these dicarboxylic acids, a condition known as dicarboxylic aciduria, is a hallmark biochemical indicator for several inborn errors of fatty acid metabolism.[5][6] An understanding of the ω-oxidation pathway is therefore critical for the diagnosis and investigation of these metabolic disorders and holds potential for the development of novel therapeutic strategies.[7]

The Enzymatic Cascade of ω-Oxidation

The conversion of a fatty acid to a dicarboxylic acid via ω-oxidation is a three-step enzymatic process involving a class of heme-containing monooxygenases, followed by cytosolic dehydrogenases.

Step 1: ω-Hydroxylation by Cytochrome P450

The initial and rate-limiting step of ω-oxidation is the hydroxylation of the terminal methyl group of the fatty acid to form a primary alcohol (ω-hydroxy fatty acid).[2] This reaction is catalyzed by members of the Cytochrome P450 (CYP) superfamily, specifically enzymes belonging to the CYP4A and CYP4F subfamilies.[2] These mixed-function oxidases require molecular oxygen (O2) and the electron donor NADPH.[2]

Step 2 & 3: Oxidation by Dehydrogenases

Following hydroxylation, the newly formed ω-hydroxy fatty acid is sequentially oxidized in the cytosol. First, alcohol dehydrogenase oxidizes the terminal hydroxyl group to an aldehyde. Subsequently, aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid.[2]

Key Enzymes and Their Substrate Specificities

The specificity of the ω-oxidation pathway is largely determined by the substrate preferences of the initiating cytochrome P450 enzymes.

Cytochrome P450 Subfamily CYP4A

In humans, CYP4A11 is the primary enzyme of this subfamily and exhibits a high affinity for medium-chain fatty acids, such as lauric acid (C12) and myristic acid (C14).[8] It is also involved in the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule.[9]

Cytochrome P450 Subfamily CYP4F

CYP4F2 is a key human enzyme in this subfamily and also participates in the ω-hydroxylation of fatty acids.[9] Notably, CYP4F2 demonstrates activity towards a broader range of substrates, including long-chain fatty acids and eicosanoids.[9] Both CYP4A11 and CYP4F2 contribute to the overall ω-oxidation capacity in human liver and kidney.[9]

| Enzyme | Primary Substrates | Representative Kinetic Parameters (Arachidonic Acid) |

| CYP4A11 | Medium-chain fatty acids (C10-C16), Arachidonic acid | KM: 228 µM, Vmax: 49.1 min-1[9] |

| CYP4F2 | Long-chain fatty acids, Eicosanoids, Vitamin K | KM: 24 µM, Vmax: 7.4 min-1[9] |

| Table 1: Key Human Cytochrome P450 Enzymes in ω-Oxidation and their Substrate Preferences. |

Regulation of the ω-Oxidation Pathway

The expression of CYP4A enzymes is primarily regulated at the transcriptional level by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[10] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those of the CYP4A family, leading to increased transcription.[10] This regulatory mechanism underscores the adaptive nature of the ω-oxidation pathway, as its activity is induced under conditions of high fatty acid flux, such as fasting or a high-fat diet.

Clinical Significance: Dicarboxylic Aciduria

The most significant clinical application of understanding ω-oxidation lies in the diagnosis of inherited disorders of β-oxidation.

Pathophysiology

In conditions where mitochondrial β-oxidation is impaired, such as MCAD deficiency, fatty acids are shunted into the ω-oxidation pathway.[5][11] This results in an overproduction of dicarboxylic acids, which are then excreted in the urine.[5][11] The analysis of urinary organic acids for the presence and pattern of dicarboxylic acids is a cornerstone in the diagnostic workup for these disorders.[5][6]

| Dicarboxylic Acid | Typical Urinary Concentration (Healthy Children, µmol/mmol creatinine) |

| Adipic Acid (C6) | Decreases with age, variable |

| Suberic Acid (C8) | Decreases with age, variable[12] |

| Sebacic Acid (C10) | 1.118 +/- 2.795 |

| cis-5-Decenedioic Acid | 1.129 +/- 1.694[13] |

| Table 2: Representative Urinary Concentrations of Dicarboxylic Acids in Healthy Children. Note: Concentrations can vary significantly with age and diet. |

In patients with MCAD deficiency, the urinary profile is characterized by a significant elevation of C6-C10 dicarboxylic acids, along with other specific metabolites like hexanoylglycine and suberylglycine.[5][14]

Experimental Protocols

A critical aspect of studying the ω-oxidation pathway and its clinical implications is the accurate measurement of its enzymatic activity and its metabolic products.

Assay for Fatty Acid ω-Hydroxylase Activity in Liver Microsomes

This protocol outlines a method to determine the activity of CYP4A and CYP4F enzymes in liver microsomes by quantifying the formation of ω-hydroxy fatty acids using LC-MS/MS.

Rationale: Liver microsomes are a rich source of cytochrome P450 enzymes. By providing the necessary cofactors (NADPH) and a fatty acid substrate, the rate of ω-hydroxylation can be measured, reflecting the activity of the ω-oxidation pathway.

Methodology:

-

Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.

-

Incubation: Prepare an incubation mixture containing liver microsomes, a fatty acid substrate (e.g., lauric acid), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Reaction Initiation and Termination: Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Extraction: Extract the hydroxylated fatty acid products from the reaction mixture using a suitable organic solvent.

-

LC-MS/MS Analysis: Quantify the formation of the ω-hydroxy fatty acid product using a validated LC-MS/MS method.

Quantification of Urinary Dicarboxylic Acids by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of dicarboxylic acids in urine, a key diagnostic tool for metabolic disorders.

Rationale: LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological matrices like urine. Derivatization is often employed to improve the chromatographic retention and ionization efficiency of dicarboxylic acids, which can be challenging to analyze in their native form.[10][15]

Methodology:

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove particulates.

-

Perform an extraction of the dicarboxylic acids, often using a liquid-liquid or solid-phase extraction technique.[16]

-

(Optional but recommended for enhanced sensitivity) Derivatize the extracted dicarboxylic acids to improve their chromatographic and mass spectrometric properties.[10][15]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the dicarboxylic acids using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the target dicarboxylic acids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the concentration of each dicarboxylic acid by comparing its peak area to that of a stable isotope-labeled internal standard.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Implications for Drug Development

The enzymes of the ω-oxidation pathway, particularly the CYP4A and CYP4F families, represent potential targets for therapeutic intervention.[7][17] For instance, inhibitors of these enzymes are being investigated for their potential to modulate the levels of bioactive lipids like 20-HETE, which is implicated in hypertension and angiogenesis.[7][18] Furthermore, understanding the role of ω-oxidation in the metabolism of xenobiotics is crucial for predicting drug-drug interactions and assessing drug safety.[2] The induction of CYP4A enzymes by certain drugs could alter the metabolism of co-administered therapeutic agents that are also substrates for these enzymes.

Conclusion

The ω-oxidation pathway, while often overshadowed by β-oxidation, is a critical component of fatty acid metabolism with significant physiological and clinical relevance. Its role as a compensatory mechanism in states of impaired β-oxidation makes it an indispensable area of study for understanding and diagnosing inborn errors of metabolism. The detailed elucidation of its enzymatic machinery, regulation, and the development of robust analytical methods for its products are paving the way for improved diagnostic strategies and novel therapeutic avenues. For researchers and drug development professionals, a thorough understanding of this alternative metabolic route is essential for advancing our knowledge of cellular metabolism and for the development of safer and more effective therapies.

References

- Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research, 31(5), 763–771.

- Medhora, M., Narayanan, J., & Falck, J. R. (2006). Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses.

- Divry, P., David, M., Gregersen, N., Kølvraa, S., Christensen, E., & Dell'ova, C. (1983). Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood.

- Scriver, C. R., Beaudet, A. L., Sly, W. S., Valle, D., Childs, B., & Vogelstein, B. (Eds.). (2001). The metabolic and molecular bases of inherited disease (8th ed.). McGraw-Hill.

- Edson, K. Z., & Rettie, A. E. (2013). CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current topics in medicinal chemistry, 13(12), 1429–1440.

- Santa Maria, L., & Yates, B. J. (2018). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 9(2), 1-3.

-

Urine Metabolome Database. (n.d.). Concentration Details for cis-5-Decenedioic acid (HMDB0013227). Retrieved from [Link]

- Guengerich, F. P., Kim, H. J., & Koley, A. P. (2014). Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11. Biochemistry, 53(36), 5737–5746.

- Edson, K. Z., & Rettie, A. E. (2013). CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current topics in medicinal chemistry, 13(12), 1429–1440.

- Kaur, P., Kumar, V., Kumar, S., Mathur, A., & Kaur, J. (2018). Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population. Indian journal of clinical biochemistry : IJCB, 33(4), 458–465.

- Del Valle, J. A., Garcia, M. J., Merinero, B., Pérez-Cerdá, C., Roman, F., Jimenez, A., Ugarte, M., Martínez-Pardo, M., Ludeña, C., & Camarero, C. (1984). A new patient with dicarboxylic aciduria suggestive of medium-chain Acyl-CoA dehydrogenase deficiency presenting as Reye's syndrome. Journal of inherited metabolic disease, 7(2), 62–64.

- Edson, K. Z., & Rettie, A. E. (2013). CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current topics in medicinal chemistry, 13(12), 1429–1440.

- Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(11), 1993–2002.

- Marquis, B. J., Louks, H. P., Bose, C., & Wolfe, R. R. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.

-

Microbe Notes. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Retrieved from [Link]

- StatPearls. (2023). Biochemistry, Fatty Acid Oxidation.

- Marquis, B. J., Louks, H. P., Bose, C., & Wolfe, R. R. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.

- Lasker, J. M., Chen, C., Wolf, I., Bloswick, B. P., & Prough, R. A. (2000). Metabolism of arachidonic acid to 20-hydroxy-5,8,11,14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. The Journal of pharmacology and experimental therapeutics, 292(3), 1044–1052.

- Niwa, T., & Naganuma, H. (1994). Measurements of urinary adipic acid and suberic acid using high-performance liquid chromatography. Journal of chromatography.

-

ResearchGate. (n.d.). Table of CYP inhibitors developed for use as therapeutics (continued). Retrieved from [Link]

- Chalmers, R. A., & Lawson, A. M. (1982). Urinary organic acids quantitated by age groups in a healthy pediatric population. Clinica chimica acta; international journal of clinical chemistry, 125(2), 191–199.

- Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 89(8), 370–382.

-

ResearchGate. (n.d.). Steady-state kinetic parameters of hydroxylation of lauric acid by.... Retrieved from [Link]

-

Urine Metabolome Database. (n.d.). Concentration Details for Sebacic acid (HMDB0000792). Retrieved from [Link]

- Panov, A. V., Mayorov, V. I., & Dikalov, S. I. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International journal of molecular sciences, 25(23), 12740.

-

Zivak Technologies. (n.d.). Organic Acid Urine LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]

- Guengerich, F. P., Kim, H. J., & Koley, A. P. (2014). Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11. Biochemistry, 53(36), 5737–5746.

- Hardwick, J. P. (2022). The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease. International journal of molecular sciences, 23(19), 11488.

-

Pharmacy 180. (n.d.). Oxidative Reactions - Biotransformation of Drugs. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

- Panov, A. V., Mayorov, V. I., & Dikalov, S. I. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International journal of molecular sciences, 25(23), 12740.

- Wójcikowski, J., Daniel, W. A., & Zylewska, A. (2013). Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes. Acta poloniae pharmaceutica, 70(5), 815–823.

- Panov, A. V., Mayorov, V. I., & Dikalov, S. I. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International journal of molecular sciences, 25(23), 12740.

-

ResearchGate. (n.d.). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. Retrieved from [Link]

- Abate-Pella, D., De-la-Peña, J. A., & Welti, R. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant journal : for cell and molecular biology, 80(4), 747–756.

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

Sources

- 1. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new patient with dicarboxylic aciduria suggestive of medium-chain Acyl-CoA dehydrogenase deficiency presenting as Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PlumX [plu.mx]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urinemetabolome.ca [urinemetabolome.ca]

- 14. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanedioic Acid: A Comprehensive Guide to Solubility in Organic Solvents

An In-Depth Technical Guide for Researchers

Executive Summary

Heptadecanedioic acid (HDDA), a 17-carbon α,ω-dicarboxylic acid, is a molecule of significant interest in the synthesis of high-performance polymers, specialty lubricants, and advanced pharmaceutical intermediates. Its unique structure, featuring two polar carboxylic acid groups at the termini of a long, nonpolar 15-carbon aliphatic chain, presents a distinct and challenging solubility profile. This guide provides drug development professionals, researchers, and scientists with a foundational understanding of the physicochemical principles governing HDDA's solubility. We move beyond simple data reporting to offer a framework for predicting solubility, selecting appropriate solvents, and executing robust experimental determination protocols. This document synthesizes theoretical principles with field-proven methodologies to empower researchers in their formulation and synthesis endeavors.

The Physicochemical Landscape of Heptadecanedioic Acid

Understanding the solubility of Heptadecanedioic acid begins with a deep appreciation of its molecular structure. As a long-chain dicarboxylic acid (LCDA), it possesses a dual nature: the two terminal carboxyl groups are highly polar and capable of strong hydrogen bonding, while the -(CH₂)₁₅- backbone is nonpolar and dominated by van der Waals forces.[1][2] This duality is the primary determinant of its interaction with various solvents.

Key Structural Considerations:

-

Hydrogen Bonding: The two carboxyl groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular attractions in the solid state. This results in a relatively high melting point (approx. 120-125°C) and requires significant energy to disrupt the crystal lattice for dissolution.[2]

-

Hydrophobic Chain: The long C15 alkyl chain confers significant hydrophobic (lipophilic) character, limiting solubility in highly polar solvents like water but favoring interaction with nonpolar organic solvents.[3]

-

The "Odd-Even" Effect: A critical, often overlooked, principle in dicarboxylic acid solubility is the "odd-even" effect. Dicarboxylic acids with an odd number of total carbon atoms, such as heptadecanedioic acid (C17), tend to exhibit higher solubilities in polar solvents compared to their adjacent even-numbered homologs (e.g., C16 or C18).[4] This phenomenon is attributed to less stable crystal lattice packing and a molecular "twist" that is released during dissolution, providing a favorable energetic contribution.[4]

This unique combination of factors makes solvent selection for HDDA a non-trivial task, requiring a nuanced approach beyond simple "like dissolves like" heuristics.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is governed by thermodynamics, specifically the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix).[5] For dissolution to be spontaneous, ΔG_mix must be negative. This involves:

-

Overcoming Lattice Energy (Endothermic): Energy is required to break the strong intermolecular hydrogen bonds holding the HDDA molecules in their crystal lattice.

-

Disrupting Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interaction (Exothermic): Energy is released when the HDDA molecule forms new, favorable interactions with the surrounding solvent molecules.

A successful solvent for HDDA will be one where the energy released from solute-solvent interactions is sufficient to overcome the energetic penalties of breaking the solute and solvent interactions.

The general principle of "like dissolves like" provides a starting point: polar solvents are required to interact with the carboxyl groups, while some nonpolar character is beneficial for solvating the alkyl chain.[6][7] Therefore, solvents with a balance of polarity and hydrogen-bonding capability are often the most effective.

A Practical Guide to Solvent Selection & Predictive Analysis

Based on the physicochemical principles of dicarboxylic acids and related long-chain fatty acids, we can classify and predict the utility of common organic solvents for solubilizing Heptadecanedioic acid.

| Solvent Class | Representative Solvents | Predicted Solubility for HDDA | Rationale |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group can effectively hydrogen bond with HDDA's carboxyl groups. The alkyl portion of the alcohol can interact with HDDA's hydrocarbon chain. Solubility is expected to decrease with increasing alcohol chain length.[3][8] |